molecular formula C12H14N2O2 B016629 1,3,3-Trimethyl-2-methylene-5-nitroindoline CAS No. 36429-14-8

1,3,3-Trimethyl-2-methylene-5-nitroindoline

Cat. No.: B016629
CAS No.: 36429-14-8
M. Wt: 218.25 g/mol
InChI Key: WHFGEAVJRDAMNU-UHFFFAOYSA-N
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Description

1,3,3-Trimethyl-2-methylene-5-nitroindoline is a chemical compound known for its photochromic properties. It belongs to the class of spiropyran derivatives, which can exist in two forms: the closed-ring spiropyran form and the open-ring merocyanine form. This compound is notable for its ability to undergo reversible isomerization under light irradiation, making it useful in various applications such as optical memory devices, displays, and switches .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethyl-2-methylene-5-nitroindoline can be synthesized via the reaction of 1,3,3-trimethyl-2-methyleneindoline with a nitrating agent. The reaction typically involves the use of nitric acid and sulfuric acid as reagents under controlled temperature conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The crude product is often subjected to further purification steps such as distillation and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-methylene-5-nitroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3,3-Trimethyl-2-methylene-5-nitroindoline has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethyl-2-methyleneindoline: Lacks the nitro group, resulting in different chemical properties.

    1,3,3-Trimethyl-2-methylene-5-nitrosoindoline: Contains a nitroso group instead of a nitro group, affecting its reactivity and applications.

    1,3,3-Trimethyl-2-methylene-5-aminoindoline:

Uniqueness

1,3,3-Trimethyl-2-methylene-5-nitroindoline is unique due to its specific photochromic properties and the presence of the nitro group, which allows for a variety of chemical reactions and applications. Its ability to undergo reversible isomerization under light irradiation makes it particularly valuable in the development of optical devices and molecular probes .

Properties

IUPAC Name

1,3,3-trimethyl-2-methylidene-5-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-12(2,3)10-7-9(14(15)16)5-6-11(10)13(8)4/h5-7H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFGEAVJRDAMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189950
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36429-14-8
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36429-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036429148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,3-Trimethyl-2-methylene-5-nitroindoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,3-trimethyl-2-methylene-5-nitroindoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.193
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The article explores how introducing a formyl group (-CHO) at different positions on the spiro[chromene-2,2′-indoline] scaffold affects its photochromic behavior []. Photochromism often arises from structural changes within the molecule upon light absorption. The formyl group, being an electron-withdrawing group, can influence the electron distribution within the molecule. This can impact the energy levels involved in electronic transitions upon light absorption, potentially leading to changes in color or other photophysical properties []. Further research would be needed to elucidate the specific mechanism for these derivatives.

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